molecular formula C13H17ClN2O2 B11756243 ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate

Cat. No.: B11756243
M. Wt: 268.74 g/mol
InChI Key: OAJLWJKMNZOECZ-FOWTUZBSSA-N
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Description

Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)

Preparation Methods

The synthesis of ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydrazone into an azine or other oxidized products.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can undergo hydrolysis to release active hydrazine derivatives that exert biological effects.

Comparison with Similar Compounds

Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate can be compared with other hydrazone derivatives, such as:

  • Ethyl (2E)-2-[(4-chlorophenyl)hydrazono]propanoate
  • Ethyl (2E)-2-[(2,4-dichlorophenyl)hydrazono]propanoate These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique combination of the chloro and propan-2-ylphenyl groups in this compound contributes to its distinct chemical and biological properties.

Biological Activity

Ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate, also known by its CAS number 473927-63-8, is a compound with significant biological activity and diverse applications in pharmaceutical and chemical research. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
IUPAC Name This compound
CAS Number 473927-63-8
SMILES CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)C)Cl

The biological activity of this compound is primarily attributed to its hydrazone functional group, which plays a crucial role in its reactivity and interaction with biological targets. This compound exhibits:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antibacterial properties against various strains, including resistant bacteria. The hydrazone linkage enhances the compound's ability to penetrate bacterial membranes, leading to effective bactericidal action .
  • Antioxidant Properties : Research has shown that the compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This property is beneficial in developing therapeutic agents for diseases associated with oxidative damage .
  • Cytotoxic Effects : Preliminary toxicity studies suggest that the compound has a favorable safety profile, with IC50 values indicating low cytotoxicity in various cell lines, making it a candidate for further pharmacological development .

Antimicrobial Evaluation

A study conducted on various hydrazone derivatives, including this compound, demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed:

  • Bactericidal Activity : Effective against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly anticoagulants like Apixaban. Its role in drug formulation highlights its significance in enhancing therapeutic efficacy while minimizing side effects .

Toxicity Studies

Research indicates that derivatives of this compound exhibit low cytotoxicity with IC50 values greater than 60 μM across several cancer cell lines. This suggests a potential for development into safer therapeutic agents with reduced side effects compared to existing treatments .

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C13H17ClN2O2/c1-4-18-13(17)12(14)16-15-11-7-5-10(6-8-11)9(2)3/h5-9,15H,4H2,1-3H3/b16-12+

InChI Key

OAJLWJKMNZOECZ-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(C)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)C)Cl

Origin of Product

United States

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